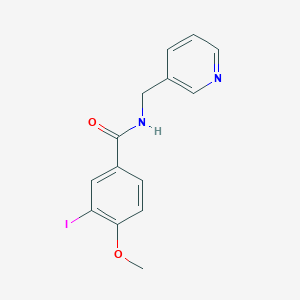

![molecular formula C13H16N2O2 B267451 N-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B267451.png)

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide, also known as CPP or CPP-ACP, is a peptide that has gained significant attention in the field of dental research due to its potential applications in preventing and treating dental caries. CPP-ACP is a derivative of casein protein, which is commonly found in milk and dairy products. In

Wirkmechanismus

The mechanism of action of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is multifaceted. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP works by binding to dental enamel and forming a protective layer that prevents demineralization and promotes remineralization. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes. Additionally, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to promote the formation of biofilms, which are beneficial for oral health.

Biochemical and Physiological Effects:

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to have several biochemical and physiological effects. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP promotes the remineralization of dental enamel by increasing the concentration of calcium and phosphate ions in saliva. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP also reduces the solubility of dental enamel, making it more resistant to acid erosion. Additionally, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to reduce the adhesion of cariogenic bacteria to dental surfaces, which reduces the risk of dental caries.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has several advantages for lab experiments. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is easy to synthesize and has a long shelf life, which makes it ideal for use in experiments. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in different experimental settings. However, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has some limitations for lab experiments. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is relatively expensive compared to other dental remineralization agents, which may limit its use in large-scale experiments. Additionally, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has limited solubility in water, which may affect its efficacy in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP. One area of research is the development of new N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP formulations that are more effective and affordable than current formulations. Another area of research is the investigation of the potential applications of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP in other fields, such as drug delivery and tissue engineering. Additionally, further research is needed to elucidate the mechanism of action of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP and to determine its long-term safety and efficacy.

Synthesemethoden

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is synthesized by enzymatic hydrolysis of casein protein, followed by chemical modification. The synthesis process involves the use of proteolytic enzymes, such as trypsin and chymotrypsin, to break down casein into smaller peptides. The resulting peptides are then chemically modified to introduce the propionylamino group and cyclopropanecarboxamide group, which are essential for the biological activity of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP.

Wissenschaftliche Forschungsanwendungen

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been extensively studied in the field of dental research due to its potential in preventing and treating dental caries. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to remineralize dental enamel, reduce plaque formation, and inhibit the growth of cariogenic bacteria. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has also been investigated for its potential applications in other fields, such as drug delivery and tissue engineering.

Eigenschaften

Produktname |

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide |

|---|---|

Molekularformel |

C13H16N2O2 |

Molekulargewicht |

232.28 g/mol |

IUPAC-Name |

N-[4-(propanoylamino)phenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C13H16N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-13(17)9-3-4-9/h5-9H,2-4H2,1H3,(H,14,16)(H,15,17) |

InChI-Schlüssel |

HILWPCJWHANMQY-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 |

Kanonische SMILES |

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide](/img/structure/B267368.png)

![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B267370.png)

![4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267375.png)

![N-(cyclopropylcarbonyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267378.png)

![4-{[(3-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B267380.png)

![N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B267395.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267396.png)

![2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267397.png)

![3-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267398.png)

![1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine](/img/structure/B267400.png)

![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B267401.png)